N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide
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Overview
Description
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide, also known as BIH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biological properties, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide is not fully understood. However, it has been suggested that N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide may exert its biological effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, reduce inflammation in animal models, and inhibit the activity of certain enzymes involved in bacterial metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemicals. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide. One potential avenue is to investigate its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets. Finally, research could be conducted to optimize the synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide and develop more efficient purification methods.
Synthesis Methods
The synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with 4-ethylbenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide, which can be purified through various methods such as column chromatography.
Scientific Research Applications
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.
properties
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-19-12-14-22(15-13-19)30(28,29)26-25-16-21-18-27(17-20-8-4-3-5-9-20)24-11-7-6-10-23(21)24/h3-16,18,26H,2,17H2,1H3/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVEHYLMPNJEB-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-ethylbenzenesulfonohydrazide |
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